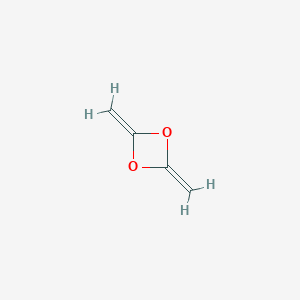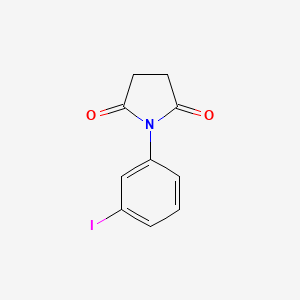
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine is a chemical compound known for its unique structure and properties It belongs to the class of triazines, which are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine typically involves the nucleophilic substitution of chlorine atoms in the starting material, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This reaction is carried out under controlled conditions, often using specific catalysts and solvents to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic systems, such as magnetic nanocatalysts. These catalysts, like CuBr2 immobilized on magnetic Fe3O4 nanoparticles, facilitate the oxidative coupling reactions necessary for the synthesis of triazine derivatives . The use of such catalysts not only enhances the efficiency of the reaction but also allows for the recycling and reuse of the catalysts, making the process more sustainable.
化学反応の分析
Types of Reactions
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered properties.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazine compounds.
科学的研究の応用
2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用機序
The mechanism of action of 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to 2,4-Diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine include:
- 2,4-Diphenyl-6-(trifluoromethyl)pyridine
- 2,4-Diphenyl-6-trifluoromethyl-2,3-dihydro-1H,5H-pyrrolo-[3,4-c]pyrrole
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of diphenyl and trifluoromethyl groups within the triazine ring. This unique structure imparts distinct chemical properties and reactivity, making it particularly valuable in certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
72107-19-8 |
|---|---|
分子式 |
C16H12F3N3 |
分子量 |
303.28 g/mol |
IUPAC名 |
2,4-diphenyl-6-(trifluoromethyl)-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)15-21-13(11-7-3-1-4-8-11)20-14(22-15)12-9-5-2-6-10-12/h1-10,13H,(H,20,21,22) |
InChIキー |
VDBDQKGTJXYUNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2N=C(NC(=N2)C(F)(F)F)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)



![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)



![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![N-[(2-Aminophenyl)methyl]-2,3-dichloroaniline](/img/structure/B14477250.png)



